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Compound of Interest |

Compound Name: 2-Phenyl-1-(thiazol-2-yl)ethanone
CAS No.: 144774-99-2
Cat. No.: B182345
. J

Structural Dynamics, Synthesis, and Application in

ADC Payloads
Introduction: The Strategic Role of the Ketone

Dolaphenine (Doe) is the C-terminal amino acid unit of Dolastatin 10, a potent antimitotic
pentapeptide isolated from the sea hare Dolabella auricularia.[1][2] Due to the high potency of
Dolastatin 10, its structural analogs (MMAE, MMAF) have become the "warheads" of choice for
FDA-approved Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin.

The Dolaphenine Precursor Ketone—chemically defined as Benzyl 2-thiazolyl ketone (or 1-
(1,3-thiazol-2-yl)-2-phenylethan-1-one)—is the pivotal intermediate. It serves as the scaffold for
introducing the chiral amine center required for the biological activity of the final peptide.

Structural Characterization

The precursor ketone represents a convergence of a thiazole heterocycle and a benzyl moiety

via a carbonyl bridge.
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Feature Specification

Common Name Benzyl 2-thiazolyl ketone

IUPAC Name 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one

CAS Number 104651-32-9 (General Reference)

Molecular Formula C11HaNOS

Molecular Weight 203.26 g/mol

Hybridization Carbonyl C: sp?; Thiazole C: sp?; Benzylic C: sp?

) 1,3-Thiazole ring (electron-deficient), Ketone
Key Functional Groups ] ]
(reactive electrophile), Phenyl group

2.1 Spectroscopic Signature (Predicted)

e 1H NMR (CDCIs): Singlet at ~4.4 ppm (2H, benzylic -CHz-); Multiplets at 7.2—7.4 ppm
(Phenyl); Doublets at ~7.6 and ~8.0 ppm (Thiazole protons).

e IR Spectrum: Strong carbonyl stretch (C=0) at ~1680-1690 cm~* (lowered frequency due to
conjugation with the thiazole ring).

Synthetic Route & Mechanistic Insight

The synthesis of the Dolaphenine precursor ketone requires the coupling of a thiazole
nucleophile with a phenylacetic acid derivative. The subsequent transformation to Dolaphenine
involves a stereoselective reduction and amination.

3.1 Mechanism: Thiazolyl Acylation (The Pettit/Genet Method)

The most robust route involves the lithiation of thiazole followed by reaction with an activated
phenylacetic acid derivative (e.g., Weinreb amide or Acid Chloride).

e Lithiation: 2-Bromothiazole or Thiazole is treated with n-Butyllithium (n-BuLi) at -78°C to
generate 2-lithiothiazole.

e Acylation: The lithiated species attacks the electrophilic carbonyl of N-methoxy-N-methyl-2-
phenylacetamide (Weinreb amide).
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e Hydrolysis: The stable tetrahedral intermediate collapses upon acidic workup to release the
Benzyl 2-thiazolyl ketone.

Why this path? Direct reaction with acid chlorides often leads to over-addition (forming tertiary
alcohols). The Weinreb amide prevents this by forming a stable chelated intermediate that only
collapses to the ketone after quenching.

3.2 Pathway Visualization

The following diagram illustrates the flow from raw materials to the chiral Dolaphenine unit via
the ketone intermediate.
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Caption: Figure 1. Synthetic pathway converting raw thiazole and phenylacetic derivatives into
the Dolaphenine precursor ketone and subsequent chiral amine.

Experimental Protocol: Synthesis of Benzyl 2-Thiazolyl
Ketone

Safety Warning: This protocol involves pyrophoric reagents (n-BuLi) and cryogenic conditions.
Perform in a strictly anhydrous environment under inert atmosphere (Argon/Nitrogen).

Reagents

e Thiazole (or 2-Bromothiazole)
e n-Butyllithium (1.6M in hexanes)

» N-methoxy-N-methyl-2-phenylacetamide (Weinreb Amide)
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e Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology

o Cryogenic Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar
and rubber septum. Purge with Argon. Add anhydrous THF (50 mL).

Lithiation: Cool the flask to -78°C (Dry ice/Acetone bath). Add Thiazole (1.0 eq) via syringe.
Slowly add n-BulLi (1.1 eq) dropwise over 20 minutes.

o Mechanistic Note: The C2 position of thiazole is most acidic. Low temperature is critical to
prevent ring fragmentation (ring opening).

Coupling: Stir the lithiated mixture for 30 minutes at -78°C. Dissolve the Weinreb amide (1.0
eq) in minimal anhydrous THF and add dropwise to the reaction mixture.

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Quenching: Quench the reaction with saturated aqueous NHaCl solution.

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash
with brine, and dry over anhydrous Na2SOa.

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography
(Silica gel, Hexanes/EtOAc gradient).

o Target: The ketone typically elutes as a yellow/orange oil or low-melting solid.

Downstream Application: The Chiral Challenge

The ketone itself is achiral. The biological activity of Dolastatin 10 resides in the (S)-
configuration of the Dolaphenine amine.

o Transformation: The ketone is subjected to asymmetric transfer hydrogenation (e.g., using a
Ru-catalyst and chiral ligand or Brown's reagent Ipc2BCl) to yield the (S)-alcohol with high
enantiomeric excess (ee > 95%).
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e Amination: The alcohol is converted to the amine (Dolaphenine) often via a Mitsunobu
reaction with phthalimide or DPPA (diphenylphosphoryl azide) followed by reduction,
retaining or inverting stereochemistry as dictated by the specific reagents.

Disambiguation & References

Disambiguation Note: If you arrived here searching for the precursor to Dolophine
(Methadone), the relevant "ketone" is Methadone itself (6-dimethylamino-4,4-diphenyl-3-
heptanone) or its synthetic antecedent, the Methadone Intermediate Nitrile (4-dimethylamino-
2,2-diphenylvaleronitrile). The chemistry described above (Thiazole/Peptide) is not applicable
to Methadone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. patents.justia.com [patents.justia.com]

o 2. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 6/6 Tech Support


https://patents.google.com/patent/US4978744A/en
https://www.bioscience.co.uk/product~926019
https://www.benchchem.com/product/b182345#dolaphenine-precursor-ketone-structure
https://www.benchchem.com/product/b182345#dolaphenine-precursor-ketone-structure
https://www.benchchem.com/product/b182345#dolaphenine-precursor-ketone-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b182345?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

